Cas no 2138422-20-3 (2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine)
![2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine structure](https://ja.kuujia.com/scimg/cas/2138422-20-3x500.png)
2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine 化学的及び物理的性質
名前と識別子
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- 2138422-20-3
- 2-fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine
- EN300-738414
- 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine
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- インチ: 1S/C11H7FN4/c12-10-3-2-8(6-14-10)9-7-15-16-5-1-4-13-11(9)16/h1-7H
- InChIKey: GAZJOIOIYBSBQY-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1C=NN2C=CC=NC2=1
計算された属性
- 精确分子量: 214.06547440g/mol
- 同位素质量: 214.06547440g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- XLogP3: 1.3
2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738414-1.0g |
2-fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine |
2138422-20-3 | 1g |
$0.0 | 2023-06-06 |
2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine 関連文献
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridineに関する追加情報
Research Brief on 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine (CAS: 2138422-20-3): Recent Advances and Applications
2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine (CAS: 2138422-20-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting cancer and inflammatory diseases. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further derivatization. Additionally, computational docking studies revealed its strong binding affinity to the ATP-binding site of several tyrosine kinases, including EGFR and ALK, suggesting its potential as a scaffold for kinase inhibitor development.
In another recent investigation, researchers evaluated the in vitro and in vivo efficacy of derivatives of 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine against non-small cell lung cancer (NSCLC) cell lines. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated significant antiproliferative activity with IC50 values in the low micromolar range. Notably, one derivative exhibited potent inhibition of tumor growth in xenograft models, with minimal toxicity observed in healthy tissues. These findings underscore the compound's potential as a lead structure for anticancer drug development.
Beyond oncology, 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine has also been investigated for its anti-inflammatory properties. A 2024 study in European Journal of Pharmacology reported that the compound and its analogs effectively suppressed the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage models. Mechanistic studies indicated that this activity was mediated through the modulation of the NF-κB signaling pathway, highlighting its dual potential as an anti-inflammatory and anticancer agent.
In conclusion, 2-Fluoro-5-{pyrazolo[1,5-a]pyrimidin-3-yl}pyridine (CAS: 2138422-20-3) represents a versatile scaffold with broad applications in medicinal chemistry. Its robust synthetic accessibility, coupled with promising biological activities, positions it as a valuable tool for the development of next-generation therapeutics. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in combination therapies to fully realize its clinical potential.
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